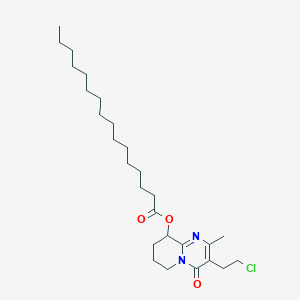

Paliperidone Impurity 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paliperidone Impurity 7: is identified as paliperidone N-oxide, a degradation product of paliperidone. Paliperidone itself is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. The presence of impurities like this compound is critical to monitor as they can affect the efficacy and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base . The formation of Paliperidone Impurity 7 can occur during this process, especially under oxidative conditions.

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of paliperidone while minimizing the formation of impurities. This involves controlling reaction conditions such as temperature, solvent choice, and the use of specific catalysts .

Chemical Reactions Analysis

Types of Reactions: Paliperidone Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of paliperidone can lead to the formation of paliperidone N-oxide .

Scientific Research Applications

Chemistry: Paliperidone Impurity 7 is studied to understand the stability and degradation pathways of paliperidone. This helps in developing more stable formulations and improving the shelf life of the drug .

Biology and Medicine: Research on paliperidone and its impurities, including this compound, is crucial for ensuring the safety and efficacy of the drug. Studies focus on the pharmacokinetics, pharmacodynamics, and potential toxicological effects of these impurities .

Industry: In the pharmaceutical industry, controlling the levels of impurities like this compound is essential for regulatory compliance and ensuring product quality. Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for this purpose .

Mechanism of Action

The mechanism of action of paliperidone involves antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. Paliperidone Impurity 7, being a degradation product, does not have a direct therapeutic effect but its presence can influence the overall pharmacological profile of the drug .

Comparison with Similar Compounds

Risperidone: Paliperidone is the primary active metabolite of risperidone.

Other Impurities: Other impurities of paliperidone include Impurity F, which is another degradation product formed under oxidative conditions.

Uniqueness: Paliperidone Impurity 7 is unique due to its specific formation pathway and its impact on the stability and efficacy of paliperidone. Understanding and controlling this impurity is crucial for the development of safe and effective pharmaceutical formulations .

Properties

Molecular Formula |

C27H45ClN2O3 |

|---|---|

Molecular Weight |

481.1 g/mol |

IUPAC Name |

[3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |

InChI |

InChI=1S/C27H45ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(31)33-24-17-16-21-30-26(24)29-22(2)23(19-20-28)27(30)32/h24H,3-21H2,1-2H3 |

InChI Key |

YEJHFWQKCVXYOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.